Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

This certified impurity reference standard (CAS 132294-94-1) is indispensable for ANDA and DMF submissions for generic simvastatin and lovastatin. Unlike the active hydroxy acid metabolites (e.g., Lovastatin Hydroxy Acid Sodium Salt), this des(2-methylbutyryl) derivative lacks the 2-methylbutyryl side chain (MW 360.42 vs. 444.5 g/mol), ensuring unambiguous HPLC separation and specificity in impurity quantification. Supplied with full characterization data, it is the only acceptable standard for ICH-compliant batch release testing and stability-indicating method validation. Avoid compliance risk—ensure you are using the correct impurity marker.

Molecular Formula C19H29O5Na
Molecular Weight 360.42
CAS No. 132294-94-1
Cat. No. B601720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt
CAS132294-94-1
Synonyms3,5-Dihydroxy-7-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro-naphthalen-1- yl)heptenoate Acid Sodium Salt;  [1S-[1α(βS*,δS*),2β,6β,8β,8aα]]-1,2,6,7,8,8a-hexahydro-β,δ,8-trihydroxy-2,6-dimethyl-1-naphthaleneheptanoic Acid Monosodium Salt
Molecular FormulaC19H29O5Na
Molecular Weight360.42
Structural Identifiers
SMILESCC1CC(C2C(C(C=CC2=C1)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]
InChIInChI=1S/C19H30O5.Na/c1-11-7-13-4-3-12(2)16(19(13)17(22)8-11)6-5-14(20)9-15(21)10-18(23)24;/h3-4,7,11-12,14-17,19-22H,5-6,8-10H2,1-2H3,(H,23,24);/q;+1/p-1/t11-,12-,14+,15+,16-,17-,19-;/m0./s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt (CAS 132294-94-1): A Critical Reference Standard for Statin Impurity Profiling


Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt (CAS 132294-94-1) is a defined impurity of the statin drugs simvastatin and lovastatin, produced via hydrolysis of the 2-methylbutyryl ester side chain . With a molecular formula of C19H29NaO5 and a molecular weight of 360.42 g/mol, it is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing [1][2]. This compound is not intended for therapeutic use but is essential for ensuring the purity and safety of bulk drug substances and finished dosage forms of simvastatin and lovastatin [3].

Why Generic Substitution Fails: The Critical Distinction Between Active Metabolites and Process Impurities


Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt cannot be substituted with the active hydroxy acid forms of lovastatin (e.g., Lovastatin Hydroxy Acid Sodium Salt, CAS 75225-50-2) or simvastatin (Simvastatin Hydroxy Acid Sodium Salt, CAS 101314-97-0) due to fundamental differences in molecular structure, intended application, and biological activity. While the active metabolites are potent HMG-CoA reductase inhibitors (Ki = 0.6 nM and 0.12 nM, respectively), the des(2-methylbutyryl) derivative is a process impurity with a distinct molecular weight (360.42 vs. 444.5 and 436.5 g/mol) and a missing 2-methylbutyryl side chain [1]. Using an active pharmaceutical ingredient (API) or its active metabolite as a substitute for a specific impurity standard would invalidate analytical method specificity, compromise impurity quantification, and risk non-compliance with regulatory guidelines for ANDA and DMF submissions .

Quantitative Evidence Guide for Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt


Molecular Weight and Formula: A Decisive Chromatographic Differentiator

The target compound has a molecular weight of 360.42 g/mol and a formula of C19H29NaO5, which is significantly lower than that of the active hydroxy acid forms of lovastatin and simvastatin due to the loss of the 2-methylbutyryl group . This structural difference directly impacts chromatographic retention times and mass spectrometric detection, enabling unequivocal identification and quantification in HPLC and LC-MS methods [1].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

HMG-CoA Reductase Inhibition: Activity Deficit Defines Utility

While Lovastatin Hydroxy Acid Sodium Salt is a potent HMG-CoA reductase inhibitor with a Ki of 0.6 nM, and Simvastatin Hydroxy Acid Sodium Salt exhibits a Ki of 0.12 nM, the des(2-methylbutyryl) derivative lacks the 2-methylbutyryl side chain essential for high-affinity binding [1]. As an impurity, it is expected to show significantly reduced or absent inhibitory activity. This biological inactivity is not a flaw but a defining characteristic that allows it to serve as a non-interfering marker in bioanalytical assays.

Pharmacology Enzymology Statin Biology

Regulatory-Compliant Characterization: A Procurement Gate for ANDA/DMF Filings

Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt is supplied with detailed Certificates of Analysis (CoA) and characterization data (e.g., HPLC purity, NMR, MS) that meet the stringent requirements of regulatory bodies like the FDA and EMA [1][2]. In contrast, research-grade active statins or in-house synthesized impurities may lack the comprehensive documentation and established traceability to USP or EP reference standards required for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions .

Regulatory Affairs Pharmaceutical Analysis Method Validation

Defined Physicochemical Profile Enables Robust Method Development

The compound's unique IUPAC name, canonical SMILES string (C[C@H]1C=C2C=C[C@H](C)[C@H](CC[C@@H](O)C[C@@H](O)CC(=O)O[Na])[C@H]2[C@@H](O)C1), and InChI Key (RBIXDWORWZRXAF-WQWDMWLPSA-M) are all unambiguously defined and standardized [1]. This level of detail is critical for building spectral libraries and developing robust LC-MS/MS methods where specific precursor and product ion transitions must be known to distinguish the impurity from co-eluting matrix components or other statin-related substances.

Analytical Method Development Chromatography Mass Spectrometry

Primary Industrial Applications of Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt


AND and DMF Submission Support

Pharmaceutical companies developing generic versions of simvastatin or lovastatin utilize Des(2-methylbutyryl) Lovastatin Hydroxy Acid Sodium Salt as a critical impurity reference standard. Its fully characterized and documented profile is essential for demonstrating analytical method specificity and impurity control, meeting the stringent data requirements of regulatory agencies for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1][2].

Stability-Indicating Method Validation

In forced degradation studies and stability testing of simvastatin and lovastatin drug substances and products, this impurity serves as a marker to assess the formation of hydrolytic degradation products. The significant difference in molecular weight (360.42 g/mol vs. 444.5 g/mol for lovastatin hydroxy acid) allows for its clear separation and quantification by HPLC, confirming that the analytical method is stability-indicating [1].

Quality Control and Batch Release Testing

QC laboratories in API manufacturing facilities use this reference standard for the routine quantification of the des(2-methylbutyryl) impurity in production batches of simvastatin and lovastatin. Ensuring this impurity remains below the specified ICH threshold (e.g., ≤0.10%) is a critical quality attribute for batch release, and using a certified reference material provides the necessary accuracy and traceability for this determination .

Bioanalytical Method Development (Non-Interfering Marker)

Given its significantly reduced HMG-CoA reductase inhibitory activity (class-level inference), this compound can be used as a non-interfering internal standard or system suitability marker in bioanalytical assays (e.g., LC-MS/MS) designed to quantify active statin metabolites in plasma. Its distinct mass and chromatographic behavior prevent cross-talk with the analyte of interest, ensuring assay accuracy .

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